molecular formula C9H15ClN2O2 B562800 (2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride CAS No. 192800-77-4

(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride

Cat. No.: B562800
CAS No.: 192800-77-4
M. Wt: 218.681
InChI Key: CVUOJBKULXTCRU-ZETCQYMHSA-N
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Description

(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride is a chemical compound with a complex structure that includes a diazinane ring and a butanoyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride typically involves the reaction of 3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride product. The general reaction scheme is as follows:

3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid+SOCl2(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride+SO2+HCl\text{3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid+SOCl2​→(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride+SO2​+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran

    Catalysts: Pyridine, triethylamine

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

    Carboxylic Acids: Formed by hydrolysis

Scientific Research Applications

(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The pathways involved may include inhibition of enzymes and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-oxo-1,3-diazinan-1-yl)benzoic acid
  • 2-methyl-3-(2-oxo-1,3-diazinan-1-yl)butanoic acid
  • 4-(2-oxo-1,3-diazinan-1-yl)benzonitrile

Uniqueness

(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride is unique due to its specific structural features, including the presence of a diazinane ring and an acyl chloride group

Properties

IUPAC Name

(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O2/c1-6(2)7(8(10)13)12-5-3-4-11-9(12)14/h6-7H,3-5H2,1-2H3,(H,11,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUOJBKULXTCRU-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)Cl)N1CCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)Cl)N1CCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652678
Record name (2S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192800-77-4
Record name (2S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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